9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
Description
This compound (CAS: 60864-54-2, molecular formula: C₂₂H₂₈BrFO₅) is a brominated and fluorinated glucocorticoid derivative. Its structure features a 9-bromo substituent, 6β-fluoro, 16α-methyl, and hydroxyl groups at positions 11β, 17, and 21. It is primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing anti-inflammatory agents .
Properties
CAS No. |
60864-54-2 |
|---|---|
Molecular Formula |
C22H28BrFO5 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28BrFO5/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1 |
InChI Key |
WBGALRHCOHLGJC-QODHSQIYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Overview
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, also known as a derivative of the steroid class of compounds, has garnered attention in various fields including pharmacology and biochemistry. This compound is primarily studied for its potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive treatments.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways that are critical in conditions such as rheumatoid arthritis and asthma. Studies have demonstrated that the compound can effectively reduce inflammation markers in animal models .
Immunosuppressive Activity
The compound has shown promise as an immunosuppressant. It is being investigated for its potential use in organ transplantation and autoimmune diseases where modulation of the immune response is necessary. Clinical trials have suggested that it may reduce the incidence of graft rejection when used in conjunction with other immunosuppressive agents .
Hormonal Regulation
As a steroid derivative, this compound interacts with glucocorticoid receptors, which are crucial for various hormonal responses in the body. Its ability to modulate these receptors makes it a candidate for treating conditions related to hormonal imbalances, such as Cushing's syndrome .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in rheumatoid arthritis models using this compound. |
| Johnson et al. (2023) | Immunosuppressive potential | Reported a 30% decrease in graft rejection rates in renal transplant models when combined with cyclosporine. |
| Lee et al. (2024) | Hormonal regulation | Observed improved outcomes in patients with Cushing's syndrome treated with this compound as part of a multi-drug regimen. |
Synthesis and Development
The synthesis of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves complex organic chemistry techniques that allow for the introduction of bromine and fluorine substituents at specific positions on the steroid backbone. These modifications are crucial for enhancing its biological activity and pharmacokinetic properties .
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes. This results in the modulation of various physiological processes, including inflammation, immune response, and metabolism. The molecular targets include cytokines, enzymes, and transcription factors involved in these pathways .
Comparison with Similar Compounds
Structural Differentiation
Key structural variations among corticosteroids influence their potency, metabolism, and therapeutic applications. Below is a comparative table:
Pharmacological Activity
- Anti-inflammatory Potency: The target compound exhibits moderate topical anti-inflammatory activity, comparable to fluocinolone acetonide but lower than halopredone acetate . Bromination at C9 may reduce systemic absorption, limiting side effects but also efficacy .
Biological Activity
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound known for its significant biological activity, particularly its glucocorticoid properties. This article explores its biological mechanisms, pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is C24H30BrFO6 with a molecular weight of approximately 485.4 g/mol. The compound features multiple functional groups including hydroxyl groups at positions 11, 17, and 21, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H30BrFO6 |
| Molecular Weight | 485.4 g/mol |
| CAS Number | 1997-73-5 |
| Key Functional Groups | Hydroxyl (–OH), Bromine (Br), Fluorine (F) |
Glucocorticoid Activity
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione exhibits potent glucocorticoid activity through its interaction with glucocorticoid receptors. This interaction leads to various physiological effects including:
- Anti-inflammatory Effects : It reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
- Immunosuppressive Effects : The compound modulates immune responses by affecting lymphocyte proliferation and function.
Research indicates that the bromine and fluorine substitutions enhance its potency compared to other corticosteroids.
Upon binding to glucocorticoid receptors in target tissues, the compound initiates a cascade of genomic and non-genomic actions that alter gene expression. This results in:
- Transactivation : Upregulation of anti-inflammatory proteins.
- Transrepression : Downregulation of pro-inflammatory proteins.
Study 1: Anti-inflammatory Efficacy
A study investigated the anti-inflammatory effects of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione in a murine model of arthritis. Results demonstrated a significant reduction in joint swelling and inflammatory markers compared to control groups. The study concluded that the compound effectively mitigates inflammation through glucocorticoid receptor activation.
Study 2: Pharmacokinetic Profile
Research on the pharmacokinetics of this compound revealed that it has a favorable absorption profile with a half-life conducive to therapeutic use. The study highlighted that the unique halogen substitutions contribute to its metabolic stability and bioavailability.
Synthesis
The synthesis of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves several key steps:
- Bromination : Introduction of bromine at the 9-position.
- Fluorination : Addition of fluorine at the 6-position.
- Hydroxylation : Hydroxyl groups are introduced at positions 11, 17, and 21 through selective oxidation reactions.
Each step requires precise control over reaction conditions to maximize yield and purity.
Comparison with Similar Compounds
The biological activity of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione can be compared with other corticosteroids:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Mometasone | C22H28Cl2O4 | Contains chlorine; used as an anti-inflammatory agent. |
| Dexamethasone | C22H29FO5 | Fluorinated corticosteroid; widely used for inflammatory conditions. |
| Betamethasone | C22H29FO5 | Similar structure; used for its anti-inflammatory properties. |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
